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molecular formula C15H23NO6 B106895 Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate CAS No. 179688-27-8

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

Cat. No. B106895
M. Wt: 313.35 g/mol
InChI Key: YZOWMIHUDJVXBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09320739B2

Procedure details

According to the procedure described in Example 6A Step 3, a mixture of ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate (8.53 g, 24.8 mmol) and Pd/C (10%, 0.85 g) in EtOAc (150 mL) was stirred under 1 atmosphere of hydrogen at room temperature overnight, to afford ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate as an oil (7.15 g, 92%). 1H NMR (300 MHz, CDCl3) δ 7.44 (s, 1H), 6.15 (s, 1H), 5.60 (br, 2H), 4.30 (q, 2H), 4.13 (t. 2H), 4.08 (t, 2H), 3.78 (t, 2H), 3.73 (t. 2H), 3.45 (s, 6H), 1.36 (t, 3H); LC-MS (ESI) m/z 314 (M+H)+.
Quantity
8.53 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0.85 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[C:16]([O:17][CH2:18][CH2:19][O:20][CH3:21])=[CH:15][C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[C:8]([N+:22]([O-])=O)[CH:7]=1.[H][H]>CCOC(C)=O.[Pd]>[NH2:22][C:8]1[CH:7]=[C:6]([O:5][CH2:4][CH2:3][O:2][CH3:1])[C:16]([O:17][CH2:18][CH2:19][O:20][CH3:21])=[CH:15][C:9]=1[C:10]([O:12][CH2:13][CH3:14])=[O:11]

Inputs

Step One
Name
Quantity
8.53 g
Type
reactant
Smiles
COCCOC1=CC(=C(C(=O)OCC)C=C1OCCOC)[N+](=O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0.85 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)OCC)C=C(C(=C1)OCCOC)OCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 7.15 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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